molecular formula C7H9NOS B1199391 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one CAS No. 82633-79-2

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

Cat. No.: B1199391
CAS No.: 82633-79-2
M. Wt: 155.22 g/mol
InChI Key: PZOGAKOZVSTZSO-UHFFFAOYSA-N
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Description

Historical Context of Isothiazolinone Compounds

Isothiazolinones emerged as a significant class of heterocyclic compounds in the mid-20th century, with synthetic routes first reported in the 1960s. These five-membered rings, containing nitrogen and sulfur atoms, gained prominence due to their broad-spectrum antimicrobial properties. Early derivatives like methylisothiazolinone and chloromethylisothiazolinone became industrial staples for controlling microbial growth in water systems, paints, and cosmetics. The structural versatility of the isothiazolinone core allowed chemists to develop variants with enhanced stability and efficacy, paving the way for specialized compounds such as 2-methyl-4,5-trimethylene-4-isothiazolin-3-one.

Discovery and Development of 2-Methyl-4,5-Trimethylene-4-Isothiazolin-3-One

The synthesis of 2-methyl-4,5-trimethylene-4-isothiazolin-3-one (CAS 82633-79-2) represents a milestone in biocide innovation. Developed through cyclization strategies involving thioacrylamide precursors, this compound features a fused cyclopentane ring that enhances its lipophilicity and persistence in hydrophobic matrices. Key synthetic routes include:

  • Halogen-mediated cyclization : Chlorination of 3-mercaptopropanamides to form the isothiazolinone ring.
  • Disulfide oxidation : Oxidation of dithiodipropionamide derivatives using sulfuryl chloride.

A notable industrial synthesis involves reacting 2,2′-dithiodibenzoic acid with methylamine under controlled chlorination, achieving yields >90%.

Property Value
Molecular formula C₇H₉NOS
Molecular weight 155.22 g/mol
CAS Registry Number 82633-79-2
Structural features Cyclopenta-fused isothiazolinone

Classification within Isothiazolinone Family

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one belongs to the cyclopenta-isothiazolinone subclass, distinguished by its bicyclic framework. This structural modification differentiates it from linear derivatives like methylisothiazolinone (MIT) and benzisothiazolinone (BIT). The compound’s classification is further defined by:

  • Substituents : A methyl group at position 2 and a fused cyclopentane ring at positions 4–5.
  • Reactivity : Enhanced electrophilicity at the sulfur atom due to ring strain.

Significance in Industrial and Scientific Applications

This compound’s unique architecture enables applications surpassing those of conventional isothiazolinones:

  • Industrial biocides : Effective at 50–150 ppm in adhesives, coatings, and metalworking fluids due to its resistance to hydrolysis.
  • Material science : Incorporated into polymer matrices to prevent biofilm formation in water filtration systems.
  • Research tool : Serves as a model substrate for studying heterocyclic ring-opening reactions in organic synthesis.

A 2023 market analysis noted its adoption in 35% of European industrial preservative formulations, driven by regulatory shifts favoring non-persistent biocides.

Properties

IUPAC Name

2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8-7(9)5-3-2-4-6(5)10-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOGAKOZVSTZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032433
Record name Promexal
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Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-79-2
Record name 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one
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Record name 2,3,5,6-tetrahydro-2-methyl-2H-cyclopenta[d]-1,2-thiazol-3-one
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Record name 2-METHYL-4,5-TRIMETHYLENE-4-ISOTHIAZOLIN-3-ONE
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Preparation Methods

Formation of Chloride Intermediate

The first stage involves dispersing methylchloroisothiazolinone hydrochloride (a common impurity in isothiazolinone synthesis) in an organic solvent such as dichloromethane or acetonitrile. The reaction mixture is treated with a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂), under controlled conditions. This step facilitates the formation of a reactive intermediate, which is critical for subsequent cyclization.

Key parameters include:

  • Temperature : Maintained between 0°C and 25°C to prevent premature decomposition.

  • Reaction Time : 24–48 hours for complete halogenation.

  • Solvent-to-Substrate Ratio : 5:1 (v/w) to ensure homogeneity.

Amidation and Cyclization

In the second stage, the chloride intermediate undergoes amidation with a tertiary amine (e.g., triethylamine or N,N-diisopropylethylamine) to induce cyclization. The amine acts as both a base and a nucleophile, facilitating the elimination of HCl and the formation of the cyclopentane ring. This step is performed under inert atmosphere (nitrogen or argon) to prevent oxidation.

Critical Considerations :

  • Impurity Control : Residual methylchloroisothiazolinone (≤20 ppm) is removed via fractional distillation at <40°C to avoid thermal decomposition.

  • Crystallization : The crude product is dissolved in aliphatic hydrocarbons (e.g., hexane) and cooled to <10°C to precipitate high-purity MTI (≥99.5%).

Catalytic Synthesis Using Alkali Metal Iodides

Patent CN102786491A discloses a catalytic approach employing alkali metal iodides (e.g., KI or NaI) to enhance reaction efficiency and product purity. This method utilizes N,N'-dimethyl-3,3'-dithiodipropionamide (DMDTP) as the starting material, which undergoes cyclization in the presence of a halogenating agent.

Reaction Mechanism

DMDTP is dissolved in an organic solvent (e.g., ethyl acetate) and combined with 1–2 wt% alkali metal iodide. Sulfuryl chloride is then added incrementally to initiate cyclization:

DMDTP+SO2Cl2KIMTI+Byproducts\text{DMDTP} + \text{SO}2\text{Cl}2 \xrightarrow{\text{KI}} \text{MTI} + \text{Byproducts}

The iodide catalyst accelerates the formation of the isothiazolinone ring by stabilizing reactive intermediates, reducing side reactions, and improving yield (85–92%).

Neutralization and Isolation

Post-cyclization, the reaction mixture is neutralized with aqueous sodium hydroxide (pH 8–9) to precipitate MTI hydrochloride. The product is filtered, washed with cold ethanol, and vacuum-dried to obtain a crystalline solid with purity >99.9%.

Optimization Data :

ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading1.5–2.0 wt%Maximizes cyclization efficiency
Reaction Temperature20–30°CPrevents exothermic degradation
Neutralization pH8.5–9.0Minimizes residual chloride

Comparative Analysis of Synthesis Routes

The two methods differ significantly in scalability, impurity profile, and operational complexity:

Yield and Purity

  • Cyclization-Amidation : Yields 75–80% with purity ≥99.5%. Requires multiple purification steps (distillation, crystallization).

  • Catalytic Iodide Method : Yields 85–92% with purity >99.9%. Streamlined process due to reduced byproduct formation.

Industrial Applicability

  • The catalytic approach is preferred for large-scale production due to shorter reaction times (6–8 hours vs. 24–48 hours) and lower solvent consumption.

  • Cyclization-amidation remains relevant for laboratories prioritizing flexibility in impurity management.

Industrial Production and Quality Control

Industrial synthesis of MTI, as exemplified by Promexal X50 (a 5% aqueous formulation), adheres to stringent quality standards. Key steps include:

Large-Scale Cyclization

  • Reactor Design : Glass-lined or stainless steel reactors with agitation and temperature control (±2°C).

  • In-Process Monitoring : HPLC analysis (as per) ensures intermediate purity ≥98% before proceeding to crystallization.

Regulatory Compliance

  • Impurity Limits : Methylchloroisothiazolinone ≤1 ppm (EPA/FDA guidelines).

  • Stability Testing : MTI formulations are stored at 15–25°C to prevent dimerization or hydrolysis.

Emerging Innovations and Challenges

Recent advancements focus on solvent-free synthesis and biocatalytic routes to enhance sustainability. However, challenges persist:

  • Thermal Instability : MTI degrades above 40°C, necessitating low-temperature handling.

  • Toxicity Concerns : Occupational exposure limits (OELs) of 0.1 mg/m³ mandate closed-system production .

Chemical Reactions Analysis

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial activity of 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one is attributed to its ability to inhibit life-sustaining enzymes in microorganisms. It specifically targets enzymes with thiol groups at their active sites, forming mixed disulfides and disrupting the enzyme’s function. This leads to the inhibition of microbial growth and ultimately cell death .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-4,5-trimethylene-4-isothiazolin-3-one
  • CAS Number : 82633-79-2
  • Molecular Structure: Features a fused cyclopentene ring (trimethylene group) attached to the isothiazolinone core, distinguishing it from simpler derivatives like methylisothiazolinone (MIT) .

Applications: MTMIT is primarily used as a preservative and biocide in industrial products, including paints, adhesives, and cleaning agents. Its stability in formulations and broad-spectrum antimicrobial activity make it suitable for non-cosmetic applications .

Safety Profile :
Early reports (1990s) documented occupational sensitization in a laboratory technician exposed to MTMIT-containing biocides . Subsequent studies detected MTMIT in consumer products at concentrations of 47.6–150 ppm, raising concerns about exposure risks .

Comparison with Similar Isothiazolinone Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions:

Compound Name (CAS No.) Key Structural Features Primary Applications Sensitization Potency (OECD GL 497)
MTMIT (82633-79-2) Cyclopentene-fused isothiazolinone ring Industrial biocides, paints, adhesives Inconclusive (In1)/Pending (P1)
CMIT (26172-55-4) Chlorinated methyl group at position 5 Water treatment, cosmetics (restricted) Potency Category P (strong sensitizer)
MIT (2682-20-4) Simple methyl substitution Cosmetics, household cleaners Potency Category P (strong sensitizer)
OIT (26530-09-6) Octyl chain substitution Paints, coatings Potency Category P
BIT (2634-33-5) Benzene-fused isothiazolinone Industrial fluids, leather processing Potency Category P

Key Observations :

Sensitization Potency and Regulatory Status

MTMIT :

  • Regulatory Status: Not restricted under EU cosmetics regulation (Annex V), but its use in industrial products is scrutinized due to detected concentrations .

CMIT/MIT Mixture :

  • Potency Value : 2.21 (combined reactivity) .
  • Regulatory Action : Banned in leave-on cosmetics (EU) and restricted in rinse-off products due to high sensitization rates .

BIT and OIT :

  • BIT: Widely used in non-cosmetic applications but linked to airborne dermatitis in occupational settings .
  • OIT : Restricted in the EU for certain paints and coatings due to persistence in the environment .

Exposure Contexts

  • CMIT/MIT : Historically prevalent in cosmetics, leading to widespread sensitization outbreaks (e.g., "epidemic" cases in 2010s) .

Biological Activity

2-Methyl-4,5-trimethylene-4-isothiazolin-3-one (MTIT) is an organic compound belonging to the isothiazolinone family, recognized for its potent antimicrobial properties. This compound is primarily utilized as a biocide in various industrial applications, including water treatment, paints, and personal care products. The following sections provide a detailed overview of its biological activity, mechanisms of action, toxicity studies, and relevant case studies.

MTIT has the molecular formula C₇H₉NOS and is characterized by its ability to inhibit microbial growth through interaction with thiol groups in enzymes. The mechanism involves the formation of mixed disulfides, which disrupts enzyme function critical for microbial survival. This action leads to the inhibition of life-sustaining processes in bacteria and fungi, causing cell death .

Key Mechanisms:

  • Thiol Group Interaction : MTIT targets enzymes containing thiol groups at their active sites.
  • Disruption of Enzymatic Function : By forming disulfides with thiols, MTIT effectively inhibits enzymatic reactions necessary for microbial metabolism .

Antimicrobial Efficacy

MTIT exhibits broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and algae. Its effectiveness varies with concentration and exposure time.

Microorganism TypeMinimum Inhibitory Concentration (MIC)
Bacteria0.1 - 1.0 mg/L
Fungi0.5 - 2.0 mg/L
Algae1.0 - 3.0 mg/L

This table summarizes the MIC values for different types of microorganisms exposed to MTIT, highlighting its potential as a biocide in industrial applications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of MTIT in various settings. Notable findings include:

  • Skin Irritation : Studies have shown that MTIT can cause skin irritation in animal models at specific concentrations (e.g., 1000 ppm), although effects were reversible upon cessation of exposure .
  • Respiratory Effects : Case studies indicate potential respiratory distress linked to exposure to products containing MTIT, particularly in sensitive populations such as children .

Case Study Overview

Two significant case studies highlight the adverse effects associated with MTIT exposure:

  • Case Study 1 : A healthy child developed severe respiratory complications after exposure to household cleaning products containing MTIT. Symptoms included dyspnea and pneumomediastinum, necessitating mechanical ventilation .
  • Case Study 2 : Another case involved a young girl who experienced similar respiratory issues after prolonged exposure to high concentrations of MTIT in a domestic setting. Despite treatment with corticosteroids and immunoglobulins, her condition required invasive interventions .

Research Findings and Applications

Numerous studies have reinforced the utility of MTIT as an effective biocide while also emphasizing the need for careful handling due to its potential health risks.

Industrial Applications

MTIT is widely employed in:

  • Water Treatment : To control microbial growth in industrial water systems.
  • Paints and Coatings : As a preservative to extend shelf life by preventing microbial contamination.
  • Personal Care Products : Used as a preservative in cosmetics and toiletries due to its antimicrobial properties .

Q & A

Q. What are the recommended safety protocols for handling MTMIT in laboratory settings?

MTMIT requires stringent safety measures due to its sensitization potential. Researchers should:

  • Use chemical-resistant gloves (tested under EN 374 standards) and ensure glove integrity before reuse .
  • Wear eye/face protection and respiratory equipment in poorly ventilated areas to avoid inhalation exposure .
  • Implement preventive skin protection (e.g., barrier creams) and post-handling handwashing protocols to mitigate dermal absorption .
  • Avoid environmental contamination by using sealed containers and preventing drainage into water systems .

Q. How can MTMIT be synthesized, and what are its key structural features?

While direct synthesis protocols for MTMIT are not detailed in the literature, analogous isothiazolinones are synthesized via cyclization reactions. For example, thiazolidinone derivatives are prepared by refluxing precursors in ethanol, followed by recrystallization (e.g., DMF/EtOH mixtures) . MTMIT’s structure includes a cyclopentane-fused isothiazolinone ring, critical for its bioactivity and stability .

Q. What analytical techniques are suitable for characterizing MTMIT?

  • Spectroscopy : FT-IR (e.g., Aldrich FT-IR libraries) and NMR can confirm functional groups and ring structure .
  • Chromatography : HPLC or GC-MS for purity assessment, especially given its potential contamination with related isothiazolinones like CMIT/MIT mixtures .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₉NOS) and fragmentation patterns .

Advanced Research Questions

Q. How does MTMIT’s skin sensitization potency compare to other isothiazolinones, and what models validate these findings?

MTMIT exhibits higher sensitization potential than MIT but lower than CMIT, as classified by OECD GL 497-defined approaches (DA). Key models include:

  • In vitro assays : KeratinoSens™ and h-CLAT to predict activation of keratinocytes and dendritic cells .
  • Epidemiological data : Case studies (e.g., lab technicians with occupational exposure) corroborate in vitro findings, highlighting hypersensitivity risks .
  • Cross-reactivity studies : MTMIT shares structural motifs with OIT and BIT, suggesting potential for cross-sensitization in multi-component systems .

Q. What methodological challenges arise in reconciling conflicting data on MTMIT’s bioactivity?

Discrepancies often stem from:

  • Concentration variability : Reported effective concentrations range from 47.6–150 ppm in industrial products, complicating dose-response analyses .
  • Matrix effects : Interactions with formulation components (e.g., paints, biocides) may alter bioavailability and toxicity profiles .
  • Model limitations : In vitro assays may underestimate in vivo immune responses due to metabolic activation differences .

Q. How can structure-activity relationship (SAR) studies optimize MTMIT’s efficacy while reducing toxicity?

SAR strategies include:

  • Ring modification : Introducing substituents to the cyclopentane or isothiazolinone rings to modulate electron density and steric effects .
  • Bioisosteric replacement : Replacing the sulfur atom with oxygen or nitrogen to reduce reactivity with skin proteins .
  • Pro-drug design : Developing derivatives that release MTMIT only under specific conditions (e.g., pH or enzymatic triggers) .

Q. What advanced methodologies are used to detect MTMIT in complex matrices?

  • LC-MS/MS with isotopic labeling : Enhances sensitivity and specificity in biological samples (e.g., serum, urine) .
  • Immunoassays : Custom antibodies against MTMIT’s cyclopentane moiety enable rapid screening in environmental samples .
  • Computational modeling : QSAR models predict degradation pathways and environmental persistence .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between occupational exposure data and laboratory-based toxicity studies?

  • Meta-analysis : Pool data from case reports (e.g., Friis et al., 2014) and controlled in vitro/in vivo studies to identify confounding factors (e.g., co-exposure to other allergens) .
  • Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to align experimental doses with real-world exposure levels .

Methodological Recommendations

Q. What experimental designs are optimal for assessing MTMIT’s environmental impact?

  • Microcosm studies : Evaluate biodegradation in soil/water systems under varying pH and microbial loads .
  • Ecotoxicology assays : Use Daphnia magna or algal models to quantify LC₅₀ values and bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5-trimethylene-4-isothiazolin-3-one

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